3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole
Description
3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole is a pyrazole-derived compound featuring a difluoromethyl group at position 3, a methyl group at position 4, and a 2-fluoro-4-nitrophenyl substituent at position 1 of the pyrazole ring. The nitro group on the phenyl ring introduces strong electron-withdrawing effects, while the fluorine atoms enhance lipophilicity and metabolic stability . This compound is structurally related to intermediates used in synthesizing succinate dehydrogenase inhibitor (SDHI) agrochemicals, such as fluopyram and fluxapyroxad, which target fungal pathogens . Its unique substitution pattern may influence binding affinity to biological targets and physicochemical properties like solubility and melting point.
Properties
Molecular Formula |
C11H8F3N3O2 |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-5-16(15-10(6)11(13)14)9-3-2-7(17(18)19)4-8(9)12/h2-5,11H,1H3 |
InChI Key |
OLGGPTXSQUJVIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Biological Activity
3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole, identified by its CAS number 2101197-68-4, is a novel pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique combination of difluoromethyl and nitro substituents, which enhances its lipophilicity and biological reactivity. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H6F3N3O2
- Molar Mass : 257.17 g/mol
- Density : 1.54 g/cm³ (predicted)
- Boiling Point : 358.7 °C (predicted)
- pKa : -3.37 (predicted)
The biological activity of 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like nitro and difluoromethyl enhances its binding affinity and specificity, allowing it to modulate various biological pathways effectively.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antifungal Activity : A series of pyrazole derivatives, including those similar to 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole, have been evaluated for their antifungal properties. In vitro studies demonstrated that these compounds can inhibit the growth of several phytopathogenic fungi, showing moderate to excellent activity compared to established fungicides like boscalid .
- Enzyme Inhibition : The compound has also been studied for its potential to inhibit key enzymes involved in various metabolic processes. For instance, pyrazole derivatives are known to inhibit succinate dehydrogenase (SDH), which is crucial in mitochondrial respiration .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha .
Table 1: Summary of Biological Activities
Case Study: Antifungal Evaluation
In a study evaluating the antifungal activity of various pyrazole derivatives, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against seven tested fungi than boscalid, indicating the potential effectiveness of this class of compounds in agricultural applications .
Synthesis Pathways
The synthesis of 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole can be approached through several methods involving multi-step reactions starting from commercially available precursors. The synthesis typically includes:
- Formation of the pyrazole ring through the reaction of hydrazine derivatives with suitable carbonyl compounds.
- Introduction of the difluoromethyl and nitro groups through electrophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and properties of the target compound with analogous pyrazole derivatives:
Key Differences and Implications
Difluoromethyl (CF2H) vs. trifluoromethyl (CF3): CF2H offers moderate lipophilicity and metabolic stability compared to CF3, which may reduce bioaccumulation risks in non-target organisms .
Compared to DFPA (carboxylic acid derivative), the nitro-phenyl variant lacks a carboxyl group, which may limit its use as a direct SDHI intermediate but expand its utility in nitro-aromatic chemistry .
Research Findings
- Synthetic Routes : The target compound’s nitro-phenyl group complicates synthesis compared to DFPA, requiring careful control of nitration and fluorination steps to avoid byproducts .
- Biological Activity : Pyrazole derivatives with nitro groups exhibit enhanced antifungal activity in preliminary assays, though toxicity profiles vary significantly with substituent positions .
- Thermal Stability: The nitro group may lower melting points relative to non-nitrated analogues, as seen in related compounds (e.g., 1-(2,4-dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazole melts at 252–255°C) .
Preparation Methods
Nitration and Fluorine Retention
-
Substrate : 1,2-Difluorobenzene undergoes nitration at the para-position relative to one fluorine atom, yielding 2-fluoro-4-nitrobenzene. Sulfuric acid/nitric acid mixtures (1:1 v/v) at 0–5°C achieve >95% conversion.
-
Challenges : Competitive meta-nitration (3–5%) requires chromatographic separation. Fluorine stability under nitration conditions is ensured by maintaining temperatures <10°C.
Pyrazole Ring Installation via SNAr
The nitro group activates the aromatic ring for nucleophilic substitution by pyrazole intermediates:
-
Key Insight : Use of phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate, 3 mol%) enhances anion mobility, reducing side-product formation.
Cyclocondensation Strategies for Pyrazole Core Construction
The pyrazole ring is assembled through [3+2] cycloaddition or cyclocondensation, with precise control over substituent placement.
Hydrazine-Based Cyclization
Route A :
-
Mechanism :
-
Regioselectivity : The 4-methyl group arises from the β-keto ester’s α-carbon.
-
Yield : 70–75%, with 5–8% 5-methyl isomer requiring recrystallization (40% ethanol/water).
Route B :
-
One-Pot Synthesis : Combines 2,2-difluoroacetyl chloride, methylhydrazine, and nitroethylene derivatives.
-
Advantage : Eliminates intermediate isolation, achieving 85% yield.
Difluoromethylation Techniques
Introducing the difluoromethyl group (-CF₂H) demands careful reagent selection to avoid over-fluorination.
Direct Difluoromethylation
Halogen Exchange (Halex Reaction)
-
Substrate : 3-Chloromethyl-1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole.
-
Reagent : KF (spray-dried), phase-transfer catalyst (Bu₄N⁺HSO₄⁻).
Optimization and Industrial Scalability
Catalytic Enhancements
Q & A
Q. What are the recommended synthetic routes for 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated route involves reacting 3'',4'',5''-trifluorobiphenyl-2-amine with 4-bromo-3-(difluoromethyl)-1-methylpyrazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under reflux conditions (ethanol, 80°C, 12 h), achieving yields up to 90% . Alternative methods include condensation of pyrazole-carboxylic acid derivatives with fluorinated aryl amines using carbodiimide coupling agents (e.g., DCC/DMAP) .
Key Considerations:
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Monitor reaction progress using TLC or HPLC.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR identifies fluorine environments (δ -110 to -125 ppm for CF₂ groups) . ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm) and pyrazole CH₃ (δ 2.3–2.5 ppm).
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry. SHELX software refines diffraction data (e.g., SHELXL for small-molecule refinement) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 326.08) .
Q. How should researchers handle safety and stability concerns?
Methodological Answer:
- Storage: Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the difluoromethyl group .
- Safety Protocols: Follow UN GHS guidelines (H315: skin irritation; H319: eye damage). Use PPE (gloves, goggles) and fume hoods during synthesis .
- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in fluorinated pyrazoles?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX refinement (e.g., SHELXL-2018) determines bond lengths, angles, and intermolecular interactions. For example:
- Difluoromethyl C–F bonds: 1.33–1.37 Å .
- Dihedral angles between pyrazole and fluorophenyl rings: 15–25°, indicating moderate conjugation .
Data Contradiction Analysis:
Discrepancies in reported bond lengths (e.g., 1.33 Å vs. 1.37 Å) may arise from crystal packing effects or temperature during data collection. Validate via comparative analysis using the Cambridge Structural Database (CSD) .
Q. What computational methods predict the reactivity of the difluoromethyl group?
Methodological Answer:
- DFT Calculations: B3LYP/6-311+G(d,p) basis sets model electrophilic substitution at the difluoromethyl site. Fukui indices identify nucleophilic attack sites .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO) to assess stability under biological conditions .
Limitations:
Q. How to design assays for studying biological activity mechanisms?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based kinetics (e.g., ΔF in NADH oxidation) to measure IC₅₀ values against target enzymes (e.g., fungal succinate dehydrogenase) .
- Structural-Activity Relationship (SAR): Modify the 4-methyl or nitro groups and correlate changes with bioactivity via regression analysis .
Advanced Tip:
Co-crystallize the compound with target proteins (e.g., CYP51) to map binding pockets via cryo-EM or SCXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
